2-Bromocyclopent-2-en-1-amine;hydrochloride

Description

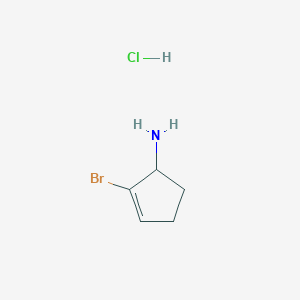

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromocyclopent-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN.ClH/c6-4-2-1-3-5(4)7;/h2,5H,1,3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGULKWUHXGAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromocyclopent-2-en-1-amine;hydrochloride involves several steps. One common method includes the bromination of cyclopentadiene followed by amination. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Bromocyclopent-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

2-Bromocyclopent-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromocyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

2-Amino-5-Bromophenol Hydrochloride (Compound 3b)

- Structure : Aromatic ring with bromine (C-5), amine (C-2), and hydroxyl (C-5) groups.

- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide with oxalyl chloride and HCl, yielding 36.1% as a white solid .

- Key Differences: Aromaticity vs. Strain: The aromatic ring in 2-Amino-5-bromophenol offers resonance stabilization, whereas the cyclopentene ring in 2-Bromocyclopent-2-en-1-amine introduces angle strain, increasing susceptibility to ring-opening reactions. Substituent Effects: The hydroxyl group in 2-Amino-5-bromophenol enhances hydrogen bonding, whereas the cyclopentene ring in the target compound may favor electrophilic additions.

2-Chlorocyclohexan-1-amine Hydrochloride

- Structure : Cyclohexane ring with chlorine (C-2) and amine (C-1) groups.

- Key Differences :

3-Bromo-2-methylbutan-2-amine Hydrochloride

- Structure : Branched aliphatic chain with bromine (C-3) and amine (C-2) groups.

- Physical Properties : Predicted collision cross-section (CCS) values for [M+H]+: 129.6 Ų, indicating a compact aliphatic structure .

- Key Differences :

- Flexibility : The aliphatic chain allows greater conformational freedom, contrasting with the rigid cyclopentene ring.

- Steric Effects : The methyl group at C-2 may hinder nucleophilic attacks compared to the unsubstituted cyclopentene amine.

Physicochemical Properties

Biological Activity

2-Bromocyclopent-2-en-1-amine;hydrochloride is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a cyclopentene ring, which is known for its reactivity in various chemical transformations. The hydrochloride form enhances its solubility in water, making it suitable for biological studies.

Mode of Action

The biological activity of this compound is largely influenced by its ability to interact with specific biomolecules. Similar compounds have been shown to inhibit photosynthetic pathways in plants by affecting the photosystem II (PSII) complex, leading to reduced electron transfer efficiency. This suggests potential applications in herbicide development.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate various biochemical pathways. For instance, they may inhibit oxidase enzymes critical for cellular respiration and metabolism. This inhibition can lead to significant alterations in cellular metabolism, gene expression related to oxidative stress responses, and overall cellular function.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is hypothesized that its bioavailability may be affected by its chemical stability and interactions with cellular transport mechanisms. Preliminary studies suggest that the compound can persist in soil and aquatic environments, raising concerns about ecological impacts.

Cellular Effects

In laboratory settings, this compound has demonstrated varying effects on cell function depending on dosage. At lower concentrations, minimal effects were observed; however, higher concentrations resulted in significant changes in cellular behavior and metabolism.

| Dosage (mg/mL) | Observed Effects |

|---|---|

| 0.1 | Minimal cellular changes |

| 1.0 | Moderate inhibition of cell growth |

| 10.0 | Significant metabolic alterations |

Metabolic Pathways

The compound appears to engage with multiple metabolic pathways, influencing enzyme activity and potentially leading to the formation of reactive oxygen species (ROS) under certain conditions. This is particularly relevant for understanding its role in oxidative stress and related pathologies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3,4-dichlorophenyl)-5-ethoxy... | Inhibits oxidase enzymes | Contains a pyran ring structure |

| 3,4-dichlorophenylacetic acid | Used in pharmaceutical synthesis | Similar functional groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromocyclopent-2-en-1-amine hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves bromination of cyclopentene precursors followed by amine functionalization. For example, nucleophilic substitution using ammonia or protected amines under controlled pH (e.g., sodium hydroxide as a base) can yield the amine intermediate. Subsequent HCl treatment generates the hydrochloride salt. Purity (>95%) is achieved via recrystallization in polar solvents like ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients .

- Critical Parameters : Reaction temperature (0–5°C for bromination), stoichiometry of brominating agents (e.g., NBS or Br₂), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can the structure of 2-bromocyclopent-2-en-1-amine hydrochloride be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR to confirm cyclopentene proton environments (δ 5.5–6.5 ppm for vinyl protons) and amine proton shifts (δ 1.5–3.0 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.5 for C₅H₉BrN·HCl).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages (e.g., C: 30.8%, H: 4.6%, N: 7.2%) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the cyclopentene ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient vinyl bromide moiety facilitates Suzuki-Miyaura couplings. For example, using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/H₂O (3:1) at 80°C yields biaryl derivatives. The strained cyclopentene ring enhances reaction rates due to increased s-character in the C-Br bond, as evidenced by DFT calculations (bond length ~1.9 Å) .

- Data Contradiction : While reports high yields (80–90%) with Pd catalysts, notes reduced efficiency with bulky substrates, requiring optimized ligand systems (e.g., XPhos).

Q. What strategies mitigate decomposition of 2-bromocyclopent-2-en-1-amine hydrochloride under physiological conditions?

- Methodological Answer : Stabilization methods include:

- pH Control : Buffering solutions (pH 4–6) to prevent amine deprotonation and HCl loss.

- Lyophilization : Freeze-drying to enhance shelf life, with stability studies showing <5% degradation over 12 months at -20°C.

- Encapsulation : Use of liposomal carriers to reduce hydrolysis in aqueous media, validated via HPLC tracking of intact compound (>90% after 24 hours) .

Q. How can computational modeling predict biological target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using protein structures (e.g., monoamine oxidases) reveal binding affinities (ΔG ~-8.5 kcal/mol) and key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.